6-Bromoquinolin-2(1H)-one
Description
6-Bromoquinolin-2(1H)-one (CAS: 1810-66-8) is a brominated heterocyclic compound with the molecular formula C₉H₆BrNO and a molecular weight of 224.057 . It is also known by synonyms such as 6-Bromocarbostyril and 6-Bromo-2-quinolone. Key physicochemical properties include a melting point of 269–270°C (methanol recrystallization) and a density of 1.6±0.1 g/cm³ . The compound is synthesized via the Knorr reaction, involving condensation of β-keto esters with 4-bromoaniline, followed by cyclization to form the quinolinone core . Its structural features include a bicyclic quinoline skeleton with a bromine substituent at the 6-position and a ketone group at the 2-position, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-bromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAFBGATSQRSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495319 | |
| Record name | 6-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-66-8 | |
| Record name | 6-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromoquinolin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Procedure
The Eaton’s Reagent method, adapted from Synthetic Communications (2010), begins with the condensation of 4-bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) at 80°C for 1.5 hours. This step forms 3-((4-bromophenyl)amino)-3-oxopropanoic acid, which undergoes dehydration under vacuum to yield a dry intermediate. Subsequent cyclization in Eaton’s Reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) at 70°C overnight facilitates intramolecular ring closure, producing 6-bromoquinolin-2(1H)-one.
Advantages and Limitations
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Advantages : Eaton’s Reagent provides strong acidic conditions that drive cyclization efficiently, reducing reaction time compared to traditional acids.
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Limitations : The use of corrosive reagents necessitates specialized glassware, and the lack of reported yield complicates process scalability assessments.
Three-Step Synthesis via Acyl Chloride Intermediate
Stepwise Reaction Pathway
This method, detailed by JStage (2014), involves three sequential steps:
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Acyl Chloride Formation : 4-Bromoaniline reacts with ethoxyacryloyl chloride to form (E)-N-(4-bromophenyl)-3-ethoxyacrylamide.
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Amidation and Cyclization : Treatment with concentrated sulfuric acid at room temperature for 3 hours induces cyclization, yielding this compound with an 89% isolated yield.
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Purification : The crude product is filtered, washed with water, and recrystallized from ethanol to achieve high purity.
Critical Reaction Conditions
Scalability and Industrial Relevance
The high yield (89%) and straightforward purification make this method suitable for large-scale production. Industrial adaptations might employ continuous flow reactors to further enhance throughput.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
Practical Considerations
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Cost : Eaton’s Reagent is more expensive than sulfuric acid, impacting cost-sensitive applications.
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Safety : Sulfuric acid poses fewer handling risks compared to the highly corrosive Eaton’s Reagent.
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Regioselectivity : Both methods achieve exclusive bromine substitution at the 6-position due to the directing effects of the aniline precursor .
Scientific Research Applications
Medicinal Chemistry
6-Bromoquinolin-2(1H)-one has been studied for its potential antimicrobial and anticancer properties. Research indicates that it interacts with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance .
Case Study: Anticancer Activity
In one study, derivatives of this compound were evaluated for their cytotoxic effects against several cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting their potential as lead compounds for drug development .
The compound has shown promise in various biological assays, including:
- Antimicrobial Effectiveness: Exhibiting activity against a range of bacteria and fungi.
- Inhibition of Enzymatic Activity: Targeting specific enzymes that are crucial for microbial survival and cancer cell metabolism .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Enzyme | Effect |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition |
| Antifungal | Candida albicans | Inhibition |
| Enzyme Inhibition | Topoisomerase | Competitive |
Chemical Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and pharmaceuticals .
Dyes and Pigments
The compound is utilized in the production of dyes and pigments due to its stable aromatic structure. Its bromine substituent enhances its reactivity, allowing it to participate in further chemical transformations necessary for dye synthesis .
Pharmaceutical Intermediate
Ongoing research explores the use of this compound as an intermediate in synthesizing novel pharmaceutical agents targeting infectious diseases and cancer therapies .
Mechanism of Action
The mechanism of action of 6-Bromoquinolin-2(1H)-one involves its interaction with various molecular targets and pathways. For instance, its bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the quinolin-2(1H)-one core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparisons
Halogen Substituent Effects: 6-Chloroquinolin-2-ol shares a nearly identical carbon skeleton with this compound but replaces bromine with chlorine. This reduces molecular weight by ~13% and alters electronegativity, impacting reactivity in cross-coupling reactions . However, their distinct substitution patterns (e.g., isoquinoline vs. quinoline) lead to divergent spectral profiles and chemical reactivity .
Skeletal Modifications: 6-Bromo-3-methylisoquinolin-1(2H)-one (C₁₀H₈BrNO, MW 238.08) features an isoquinoline core with a methyl group at C-3. The repositioned nitrogen and ketone groups alter hydrogen-bonding capacity compared to quinolinone derivatives . 6-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one introduces a partially saturated ring, reducing aromaticity and enhancing stability against oxidative degradation .
Functional Group Variations: 6-Bromo-8-iodoquinolin-2(1H)-one incorporates iodine at C-8, significantly increasing molecular weight (349.95 vs. 224.057) and polarizability, which may enhance interactions with biological targets . 6-Bromo-N-propionyltryptamine (C₁₃H₁₅BrN₂O, MW 317.03) demonstrates how side-chain modifications (e.g., propionyl group) expand utility in alkaloid synthesis and neurotransmitter analog studies .
Mass Spectrometry and NMR Analysis
- Mass Spectra: this compound exhibits fragment losses similar to 6-chloroquinolin-2-ol and dibromo analogs due to shared carbon skeletons. For example, neutral losses of HBr (81 Da) or HCl (36 Da) are common .
- ¹H/¹³C NMR: The ketone carbonyl in this compound resonates at δC 161.7 ppm, distinct from hydroxyl-bearing analogs like 6-chloroquinolin-2-ol (δC ~160 ppm for C-OH). Methyl or phenyl substituents (e.g., in 6-bromo-1-methyl-4-phenylquinolin-2(1H)-one) introduce upfield shifts for adjacent protons (e.g., δH 1.09 ppm for methyl groups) .
Biological Activity
Overview
6-Bromoquinolin-2(1H)-one is a brominated derivative of quinolin-2(1H)-one, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. Its unique structural properties, influenced by the presence of a bromine atom at the sixth position, contribute to its reactivity and interaction with biological targets.
- Chemical Formula : C9H6BrN
- Molecular Weight : 212.06 g/mol
- Solubility : Soluble in organic solvents such as acetone, acetonitrile, and dichloromethane.
This compound interacts with various biological targets, including enzymes and receptors, modulating their activity through binding. Its mechanism involves:
- Enzyme Inhibition : It can inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
- Case Study : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting potent antibacterial activity (Table 1).
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties through apoptosis induction in cancer cell lines.
- Case Study : Research on ovarian cancer cells (SK-OV-3) showed that treatment with the compound at concentrations of 3.0 µM over 48 hours resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent (Figure 1).
Cell Viability Assay
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests moderate absorption with a potential for bioaccumulation. Toxicity studies are essential to determine safe dosage levels for therapeutic applications.
- Toxicological Assessment : Preliminary assessments indicate low acute toxicity; however, further studies are required to evaluate chronic exposure effects.
Research Applications
This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds used in pharmaceuticals. Its applications extend to:
- Drug Development : As a precursor for synthesizing novel antimicrobial and anticancer agents.
- Chemical Synthesis : Utilized in creating dyes and pigments due to its unique chemical structure.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
